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Compound of Interest

Compound Name: Thalidomide-O-amido-C3-NH2

Cat. No.: B10818714 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical

properties of Thalidomide-O-amido-C3-NH2, a synthesized E3 ligase ligand-linker conjugate

used in the development of Proteolysis Targeting Chimeras (PROTACs). Due to the limited

availability of direct experimental data for this specific molecule, this guide also includes

relevant data for the parent compound, thalidomide, to provide a comparative context.

Furthermore, detailed experimental protocols for determining key physicochemical parameters

are provided to facilitate further research and characterization.

Core Physicochemical Data
The following tables summarize the available quantitative data for Thalidomide-O-amido-C3-
NH2 and its parent compound, thalidomide.

Table 1: Physicochemical Properties of Thalidomide-O-amido-C3-NH2

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b10818714?utm_src=pdf-interest
https://www.benchchem.com/product/b10818714?utm_src=pdf-body
https://www.benchchem.com/product/b10818714?utm_src=pdf-body
https://www.benchchem.com/product/b10818714?utm_src=pdf-body
https://www.benchchem.com/product/b10818714?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10818714?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Source

Molecular Formula C₁₈H₂₀N₄O₆ Vendor Data

Molecular Weight 388.37 g/mol Vendor Data

CAS Number 2022182-57-4 Vendor Data

Appearance Solid Powder Vendor Data

Purity ≥98% Vendor Data

Storage Conditions
Dry, dark, and at -20°C for 1

year
Vendor Data

Table 2: Experimental Physicochemical Properties of Thalidomide
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Property Value Conditions Source

Aqueous Solubility 52 µg/mL 25°C [1]

~50 µg/mL Not Specified [2]

45-60 mg/L 25°C [3]

Solubility in Organic

Solvents

Sparingly soluble in

methanol, ethanol,

acetone; Very soluble

in DMF, dioxane,

pyridine; Practically

insoluble in ether,

chloroform, benzene.

Not Specified [3][4]

logP (Octanol/Water) 0.33 Not Specified [3]

0.35450 Not Specified [5]

pKa (Strongest Acidic) 11.59 Not Specified [6]

10.70 ± 0.40

(Predicted)
Not Specified [7][8][9]

Melting Point 275°C Not Specified [1]

269-271°C Not Specified [4][7]

Experimental Protocols
Detailed methodologies for determining key physicochemical properties are outlined below.

These are generalized protocols and may require optimization for specific molecules like

Thalidomide-O-amido-C3-NH2.

Kinetic Solubility Assay
This method provides a high-throughput assessment of a compound's solubility.[10]

1. Preparation of Solutions:

Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
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Prepare the aqueous buffer of interest (e.g., Phosphate Buffered Saline, pH 7.4).[11]

2. Assay Procedure:

Add a small volume of the DMSO stock solution to the aqueous buffer in a microplate well.
[10]
Mix and incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specified
time (e.g., 1-2 hours).[11][12]
After incubation, separate any precipitate by filtration or centrifugation.[13]

3. Quantification:

Determine the concentration of the compound in the clear supernatant using a suitable
analytical method, such as UV-Vis spectroscopy or LC-MS.[13]
A standard curve of the compound in the same buffer/DMSO mixture is used for
quantification.

Potentiometric Titration for pKa Determination
This method is a reliable way to determine the acid dissociation constant (pKa) of a compound.

[14]

1. Instrument Calibration:

Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).[15]

2. Sample Preparation:

Dissolve a precisely weighed amount of the compound in a suitable solvent (e.g., water or a
water/co-solvent mixture). The concentration should be at least 10⁻⁴ M.[16][17]
Maintain a constant ionic strength in the solution using a background electrolyte like 0.15 M
KCl.[16]

3. Titration:

Immerse the calibrated pH electrode into the sample solution.
Titrate the solution with a standardized solution of strong acid (e.g., 0.1 M HCl) or strong
base (e.g., 0.1 M NaOH) in small, precise increments.[15]
Record the pH value after each addition of the titrant.
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4. Data Analysis:

Plot the pH values against the volume of titrant added.
The pKa is determined from the inflection point of the resulting titration curve.[14]

Shake-Flask Method for logP Determination
This is the traditional and most widely accepted method for measuring the octanol-water

partition coefficient (logP).[18]

1. Preparation of Phases:

Pre-saturate n-octanol with the aqueous buffer (e.g., PBS, pH 7.4) and vice-versa by shaking
them together and allowing the phases to separate.[18]

2. Partitioning:

Dissolve a known amount of the test compound in one of the pre-saturated phases.
Add a precise volume of the other pre-saturated phase to a flask.
Add a precise volume of the compound-containing phase to the same flask.
Shake the flask at a constant temperature for a sufficient time to allow for equilibrium to be
reached (e.g., 24 hours).[13]

3. Phase Separation and Quantification:

Allow the two phases to separate completely, often aided by centrifugation.
Carefully sample an aliquot from both the aqueous and the octanol phases.
Determine the concentration of the compound in each phase using a suitable analytical
technique (e.g., UV-Vis spectroscopy, HPLC, or NMR).[19][20]

4. Calculation:

The logP is calculated as the base-10 logarithm of the ratio of the concentration of the
compound in the octanol phase to its concentration in the aqueous phase.[18]
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Thalidomide and its derivatives, including Thalidomide-O-amido-C3-NH2, exert their biological

effects by binding to the Cereblon (CRBN) protein, which is a component of the Cullin 4-RING

E3 ubiquitin ligase complex (CRL4^CRBN^). This binding event alters the substrate specificity

of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of

specific target proteins, such as Ikaros (IKZF1) and Aiolos (IKZF3) in multiple myeloma cells.
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Caption: Mechanism of action of thalidomide derivatives via CRBN-mediated protein

degradation.

Experimental Workflow
The following diagram illustrates the general workflow for determining the octanol-water

partition coefficient (logP) using the shake-flask method.
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Caption: Workflow for logP determination using the shake-flask method.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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